2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester
Description
2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester is an organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a cyclohexene ring with a methoxymethyl (-CH2OCH3) substituent adjacent to the boronic ester moiety. The pinacol ester group stabilizes the boronic acid, enhancing shelf life and reaction efficiency. This compound is particularly valued for its balance of electronic and steric properties, making it suitable for synthesizing complex organic molecules in pharmaceuticals and materials science.
Properties
IUPAC Name |
2-[2-(methoxymethyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO3/c1-13(2)14(3,4)18-15(17-13)12-9-7-6-8-11(12)10-16-5/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXQLLZYLHLBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester typically involves the reaction of 2-(Methoxymethyl)cyclohexene with a boronic acid derivative in the presence of a catalyst. One common method is the reaction with pinacolborane under mild conditions to form the desired ester . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields alcohols or ketones, while reduction can produce alkanes .
Scientific Research Applications
2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester is used in various scientific research applications, including:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester involves its role as a boron-containing reagent in various chemical reactions. In the Suzuki–Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The electronic and steric properties of substituents significantly influence the reactivity of boronic esters in cross-coupling reactions. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-donating groups (e.g., methoxymethyl, methoxy) increase the electron density at the boron center, facilitating transmetalation in Suzuki reactions .
- Electron-withdrawing groups (e.g., carbonyl, ester) reduce reactivity by destabilizing the boronate intermediate .
- Steric hindrance from substituents like dimethyl () or methoxymethyl can slow reaction kinetics but improve regioselectivity .
Biological Activity
2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been widely studied for their roles in drug development, particularly in targeting proteases and other enzymes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 210.11 g/mol. The structure features a cyclohexene ring with a methoxymethyl group and a boronic acid moiety, which is crucial for its biological interactions.
The biological activity of boronic acid derivatives is primarily attributed to their ability to form reversible covalent bonds with diols and amino acids, particularly serine and cysteine residues in enzymes. This interaction can lead to inhibition of enzymatic activity, making these compounds valuable in the treatment of various diseases, including cancer and bacterial infections.
Key Mechanisms:
- Enzyme Inhibition : The boron atom can interact with nucleophilic sites in enzymes, leading to inhibition. This is particularly relevant in proteasome inhibition, where boronic acids can mimic the transition state of peptide substrates.
- Targeting Proteases : Compounds like this compound may selectively inhibit serine and cysteine proteases, which are implicated in numerous pathological processes.
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
- Anticancer Activity : Studies indicate that boronic acid derivatives can induce apoptosis in cancer cells by inhibiting proteasomal degradation pathways.
- Antimicrobial Properties : The compound has shown potential against certain bacterial strains, likely due to its ability to disrupt protease function necessary for bacterial survival.
Case Studies
Several studies have explored the biological effects of organoboron compounds similar to this compound:
- Proteasome Inhibition : A study demonstrated that boronic acid derivatives effectively inhibited the chymotrypsin-like activity of the 20S proteasome, leading to increased levels of pro-apoptotic factors in multiple myeloma cells .
- Antibacterial Activity : Research into related compounds has shown that they can inhibit serine β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .
- Therapeutic Applications : The FDA has approved several boron-containing drugs that utilize similar mechanisms, such as bortezomib for multiple myeloma treatment, highlighting the therapeutic potential of this chemical class .
Data Table: Biological Activities and Mechanisms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
